

Technical Support Center: Interpreting Ambiguous HER2 FISH Results

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Herpetin*

Cat. No.: B15395989

[Get Quote](#)

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals regarding the interpretation of ambiguous Fluorescence In Situ Hybridization (FISH) results for Human Epidermal Growth Factor Receptor 2 (HER2) in the context of Herceptin® (trastuzumab) therapy.

Frequently Asked Questions (FAQs)

Q1: What constitutes an "ambiguous" or "equivocal" HER2 FISH result?

A1: An ambiguous or equivocal HER2 FISH result occurs when the test does not clearly indicate whether the HER2 gene is amplified. According to the 2018 American Society of Clinical Oncology/College of American Pathologists (ASCO/CAP) guidelines, which were affirmed in the 2023 update, this typically falls into specific categories where the HER2/CEP17 ratio and average HER2 copy number per cell are borderline.^{[1][2][3][4]} An equivocal status is defined by a HER2/CEP17 ratio of less than 2.0 with an average HER2 copy number of ≥ 4.0 but < 6.0 signals per cell.^{[5][6]} These cases require further investigation to determine the definitive HER2 status for therapeutic decisions.^[7]

Q2: What are the current ASCO/CAP guidelines for interpreting HER2 FISH results?

A2: The 2018 ASCO/CAP guidelines provide a framework for classifying HER2 status based on both immunohistochemistry (IHC) and in situ hybridization (ISH/FISH) results. The 2023 update affirmed these recommendations while highlighting the emerging importance of distinguishing

between IHC 0 and IHC 1+ for new therapies like trastuzumab deruxtecan.[1][2][8] For classic anti-HER2 therapies like Herceptin, the 2018 guidelines remain the standard.

Data Presentation: 2018 ASCO/CAP HER2 ISH Interpretation Summary

ISH Result Group	HER2/CEP17 Ratio	Average HER2 Copy Number / Cell	Final HER2 Status
Group 1	≥ 2.0	≥ 4.0	Positive
Group 1	≥ 2.0	< 4.0	Negative
Group 2	< 2.0	≥ 6.0	Positive
Group 3	< 2.0	≥ 4.0 and < 6.0	Negative (Equivocal)
Group 4	< 2.0	< 4.0	Negative

This table summarizes the interpretation criteria for dual-probe ISH assays. Additional workup is required for equivocal results.

Q3: What are the recommended next steps when a FISH result is equivocal?

A3: When an initial FISH result is equivocal (Group 3), the ASCO/CAP guidelines recommend a specific workflow to reach a definitive diagnosis.[3] The primary steps are:

- Review HER2 IHC: Correlate the FISH result with the corresponding IHC staining on the same specimen.
- Recount: Have a second, independent observer recount the FISH signals in at least 20 additional cells.[9] If the result changes to positive or negative, the case can be resolved.
- Reflex Testing: If the result remains equivocal, perform a HER2 IHC test on the same specimen if not already done. An IHC score of 3+ would classify the tumor as HER2 positive. [9]
- Alternative Probe FISH: If IHC is 0, 1+, or 2+, consider re-testing with an alternative chromosome 17 probe (e.g., targeting TP53 or RAI1) to account for potential co-amplification or deletion of the CEP17 region.[5][6][10]

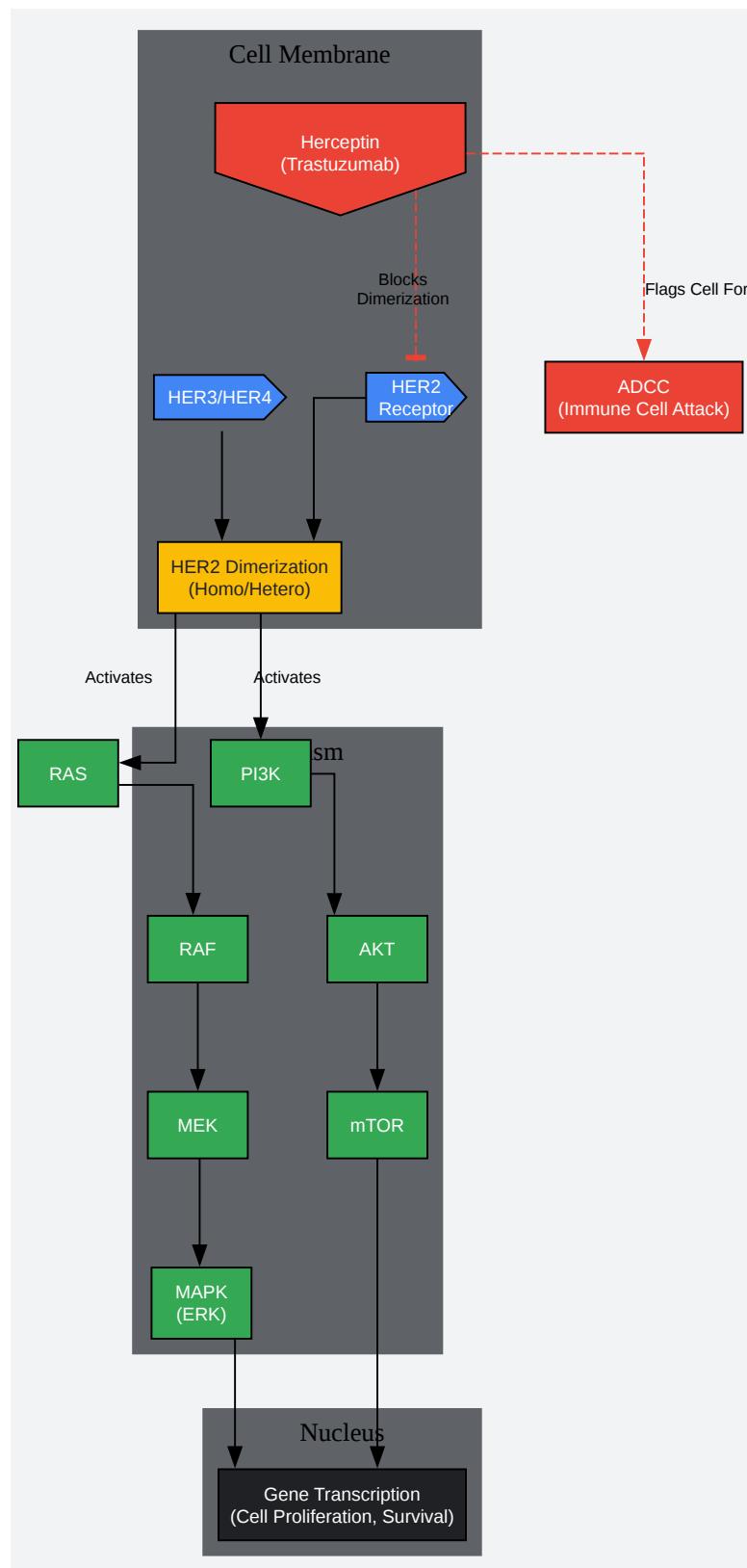
- Test Another Specimen: If possible, test a different tumor block to account for intratumoral heterogeneity.[\[7\]](#)

Troubleshooting Guide

Issue 1: High degree of intratumoral heterogeneity observed.

- Problem: The presence of multiple tumor cell subpopulations with different HER2 amplification characteristics within the same cancer can lead to equivocal results.[\[7\]\[11\]](#)
- Solution:
 - Ensure at least 20 cells are counted in distinct areas of invasive tumor.[\[12\]](#)
 - If heterogeneity is suspected, increase the cell count to 60 cells to get a more representative average.[\[12\]](#)
 - If a distinct cluster (>10%) of amplified cells is present, the tumor should be considered HER2-positive.[\[7\]](#)
 - Always correlate with IHC to visualize protein expression patterns across the tumor.

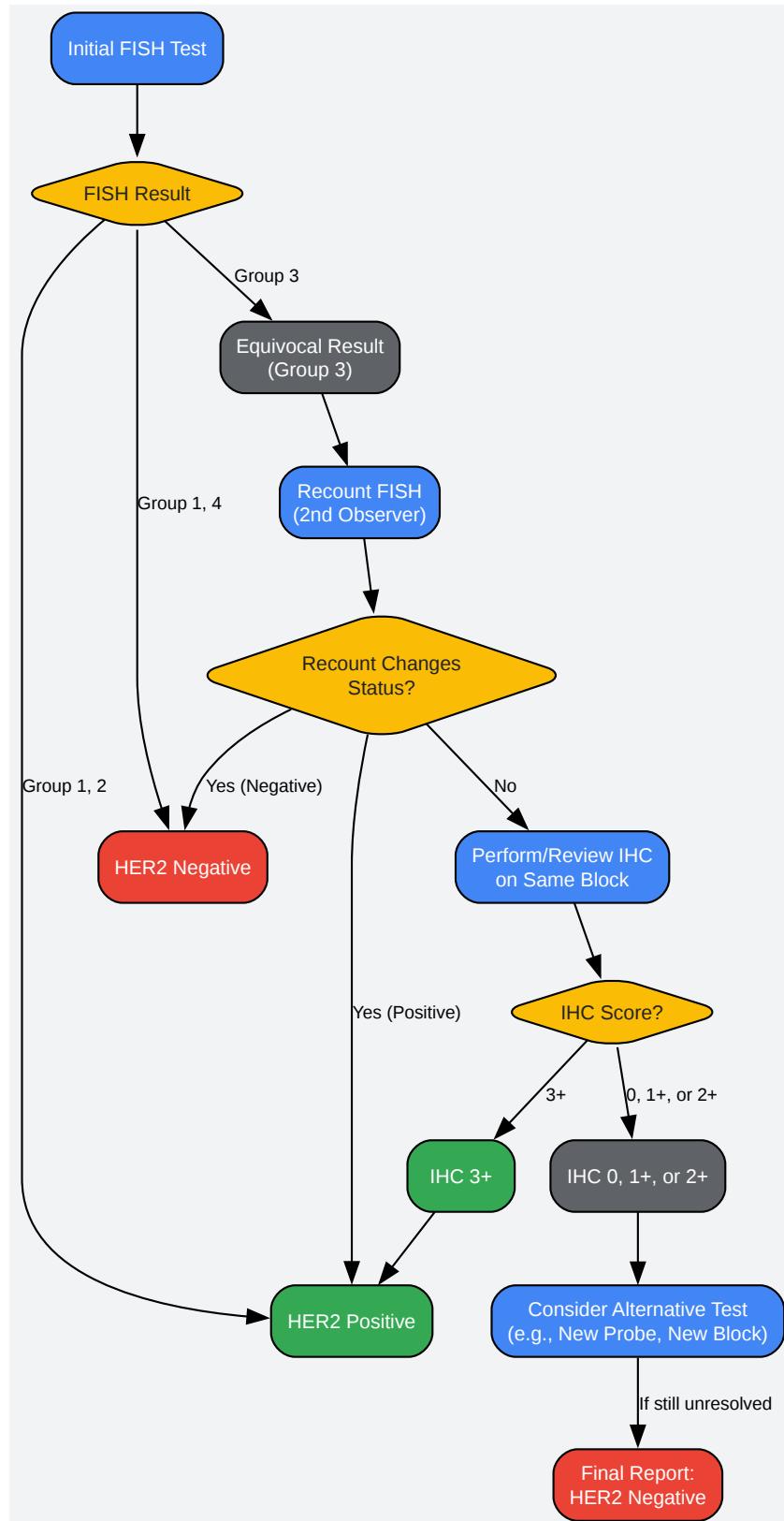
Issue 2: Poor signal quality or technical artifacts.


- Problem: Weak signals, strong autofluorescence, or poor nuclear resolution can make accurate counting impossible and may lead to an indeterminate result.
- Solution:
 - Pre-analytical Variables: Review tissue handling protocols. Ensure proper fixation (18-24 hours in 10% neutral-buffered formalin) and processing, as these are critical for preserving tissue integrity.[\[13\]\[14\]](#)
 - Re-test: Request a different specimen or tissue block for re-testing.[\[3\]](#)
 - Optimize Protocol: Adjust hybridization conditions or probe concentrations. Ensure control slides show appropriate signal intensity.[\[13\]](#)

Issue 3: Discrepancy between IHC and FISH results.

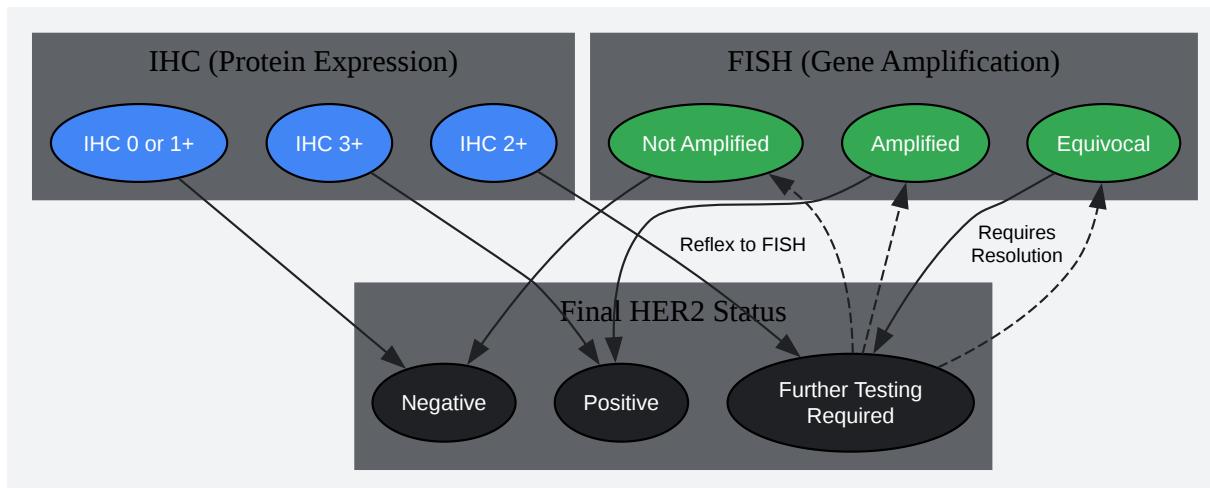
- Problem: A common scenario is an IHC 2+ (equivocal) result that is negative by FISH, or a FISH equivocal result with a low IHC score (0 or 1+).
- Solution:
 - Follow ASCO/CAP Workflow: For IHC 2+ cases, FISH testing is mandatory.[15] For FISH equivocal cases, the IHC result is used to help make a final determination.[16]
 - Consider Alternative Antibodies: Some studies suggest that using a different IHC antibody clone (e.g., 4B5 instead of CB11) can help resolve some equivocal cases and reduce the need for FISH.[17][18]
 - Review for Unusual Patterns: Certain cancer subtypes, like invasive micropapillary carcinoma, can show unusual staining patterns (e.g., intense but incomplete membrane staining) that may be associated with HER2 amplification and warrant further testing even if initially scored as IHC 1+.[19]

Visualizations


HER2 Signaling Pathway & Herceptin's Mechanism of Action

[Click to download full resolution via product page](#)

Caption: HER2 signaling pathways and points of inhibition by Herceptin.


Experimental Workflow for Ambiguous FISH Results

[Click to download full resolution via product page](#)

Caption: Decision workflow for handling equivocal HER2 FISH results.

Logical Relationships in HER2 Testing

[Click to download full resolution via product page](#)

Caption: Interplay between IHC and FISH in determining final HER2 status.

Experimental Protocols

Protocol: HER2 Fluorescence In Situ Hybridization (FISH)

This protocol is a generalized summary. All laboratory procedures should be performed according to validated, in-house protocols and manufacturer's instructions.

- Specimen Preparation: Use 4-µm thick sections from formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue.^[13] Ensure cold ischemic time is minimal (<1 hour) and fixation is adequate (18-24 hours).^[14]
- Pre-treatment: Deparaffinize slides in xylene and rehydrate through a series of graded ethanol washes.

- Target Retrieval: Perform heat-induced epitope retrieval (HIER) to unmask the DNA. This often involves incubating slides in a pre-treatment solution at a high temperature.
- Protease Digestion: Treat with a protease solution (e.g., pepsin) to digest nuclear proteins and allow probe access. Time and temperature are critical and must be optimized.
- Probe Application: Apply the dual-probe solution containing a locus-specific identifier for HER2 (e.g., labeled in red) and a control probe for the chromosome 17 centromere (CEP17, e.g., labeled in green).
- Co-denaturation and Hybridization: Denature the probe and target DNA simultaneously by heating the slide, then allow hybridization to occur by incubating overnight in a humidified chamber at a controlled temperature (e.g., 37°C).
- Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probes. Wash stringency is controlled by salt concentration and temperature.
- Counterstaining & Mounting: Apply a DNA counterstain (e.g., DAPI) to visualize the nuclei and mount with an anti-fade medium.
- Analysis: Using a fluorescence microscope, count the HER2 and CEP17 signals in at least 20 non-overlapping, invasive tumor cell nuclei.^[5] Calculate the HER2/CEP17 ratio and the average HER2 copy number per cell.

Protocol: HER2 Immunohistochemistry (IHC)

This protocol is a generalized summary. All laboratory procedures should be performed according to validated, in-house protocols and manufacturer's instructions for the specific antibody clone used.

- Specimen Preparation: Use 4-μm thick sections from FFPE tissue, prepared as described for FISH.^[13]
- Deparaffinization and Rehydration: As described for FISH.
- Antigen Retrieval: Perform HIER using an appropriate retrieval solution (e.g., citrate or EDTA buffer) in a pressure cooker, water bath, or automated staining platform.

- Peroxidase Block: Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity.
- Primary Antibody Incubation: Apply the primary monoclonal anti-HER2 antibody (e.g., clone 4B5 or CB11) and incubate for a specified time (e.g., 30-60 minutes).[17][20]
- Detection System: Apply a polymer-based detection system containing a secondary antibody conjugated to horseradish peroxidase (HRP).
- Chromogen Application: Apply a chromogen substrate (e.g., DAB) that reacts with HRP to produce a brown precipitate at the site of the antigen.
- Counterstaining: Lightly counterstain the nuclei with hematoxylin to provide morphological context.
- Dehydration, Clearing, and Mounting: Dehydrate the slides through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
- Analysis: Using a light microscope, score the membrane staining intensity (0, 1+, 2+, 3+) and the percentage of invasive tumor cells showing complete membrane staining.[21][22] Use control slides with cell lines expressing known levels of HER2 for run validation.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ascopubs.org [ascopubs.org]
- 2. Human Epidermal Growth Factor Receptor 2 Testing in Breast Cancer: ASCO-College of American Pathologists Guideline Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 4. scispace.com [scispace.com]

- 5. Immunohistochemistry and alternative FISH testing in breast cancer with HER2 equivocal amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. HER2 FISH Testing for Breast Cancer - Patient Corner - URMC Clinical Labs - University of Rochester Medical Center [urmc.rochester.edu]
- 8. ASCO-CAP Guideline Update Confirms Previous Recommendations for HER2 Testing in Breast Cancer - The ASCO Post [ascopost.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. HER2 status in breast cancer: changes in guidelines and complicating factors for interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. leicabiosystems.com [leicabiosystems.com]
- 14. Updated UK Recommendations for HER2 assessment in breast cancer | Journal of Clinical Pathology [jcp.bmj.com]
- 15. HER2 FISH Testing: What is it, Results, and More [healthline.com]
- 16. youtube.com [youtube.com]
- 17. Breast cancer HER2 equivocal cases: is there an alternative to FISH testing? A pilot study using two different antibodies sequentially - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. nordiqc.org [nordiqc.org]
- 21. researchgate.net [researchgate.net]
- 22. Immunohistochemical HER2 Recognition and Analysis of Breast Cancer Based on Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Interpreting Ambiguous HER2 FISH Results]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15395989#how-to-interpret-ambiguous-fish-results-for-herceptin-therapy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com